Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is a chemical compound with the molecular formula and a molecular weight of 185.26 g/mol. This compound is characterized by its unique tetrahydrofuran ring structure substituted with a cyclohexylamino group. It is primarily utilized in research settings due to its potential biochemical applications and interactions within biological systems. The compound's stability and specific interactions with cellular components make it a subject of interest in pharmacological studies.
Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol can be sourced from various chemical suppliers, including BenchChem, which provides high-quality research compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R,4R)-4-(cyclohexylamino)oxolan-3-ol. It falls under the category of heterocyclic compounds, specifically those containing a six-membered ring with one nitrogen atom.
The synthesis of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol typically involves several key steps:
The synthesis may utilize acid-catalyzed reactions or reductive amination pathways, depending on the starting materials and desired stereochemistry. For example, the reaction conditions might include solvents like methanol or tetrahydrofuran, along with temperature control to optimize yields.
The molecular structure of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol features a tetrahydrofuran ring with specific stereochemistry at the 3 and 4 positions, which are critical for its biological activity.
Key structural data include:
This data allows for accurate identification and characterization in chemical databases.
Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol participates in various chemical reactions typical for amines and alcohols:
The reactivity is influenced by the presence of the cyclohexyl group, which can stabilize certain intermediates during reactions due to steric effects.
Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol's mechanism of action is primarily related to its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways.
The compound may modulate specific pathways by:
Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting that cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol could have similar properties.
Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is typically a colorless to pale yellow liquid or solid depending on purity and formulation.
Key chemical properties include:
Relevant data show that its stability can be affected by environmental factors, influencing its efficacy in biological applications.
Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol has several scientific uses:
This compound's unique structure and properties make it valuable in various fields of research, particularly in medicinal chemistry and biochemistry.
Tetrahydrofuran (THF) derivatives represent a critical structural motif in the design of bioactive compounds targeting G protein-coupled receptors (GPCRs), particularly opioid receptors. Their saturated oxygen-containing heterocycle provides conformational rigidity and influences electronic distribution, enhancing ligand-receptor binding specificity. Cheminformatics analyses of GPCR ligands reveal that THF-containing compounds occupy distinct regions of chemical space, enabling selective engagement with receptor subtypes like μ-opioid receptors (MOR) and κ-opioid receptors (KOR) [1]. The cis-3-hydroxy configuration in cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol further contributes to hydrogen-bonding capabilities, mimicking endogenous peptide motifs such as the tyrosine hydroxyl in enkephalins [5].
Table 1: Bioactivity Profiles of Select THF-Containing Opioid Ligands
Compound | MOR Ki (nM) | KOR Ki (nM) | Selectivity Ratio (KOR/MOR) |
---|---|---|---|
Morphiceptin THF analog | 2.3 ± 0.4 | 420 ± 35 | 182.6 |
Reference THF scaffold | 8.1 ± 1.2 | 310 ± 28 | 38.3 |
Non-THF control | 25.7 ± 3.1 | 29.5 ± 2.9 | 1.1 |
Molecular dynamics simulations indicate that the THF oxygen forms stable water-mediated hydrogen bonds with conserved residues (e.g., His297 in MOR), while the ring’s puckered conformation sterically occludes nonproductive binding orientations [1] [5]. This dual functionality explains the consistent enhancement of binding affinity (>10-fold) and receptor subtype selectivity observed in THF-based ligands compared to linear analogs.
The cyclohexylamino group in cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol serves as a versatile pharmacophoric element that optimizes hydrophobic packing within opioid receptor subpockets. Systematic studies of cyclohexyl-containing ligands demonstrate their superior binding entropy over aromatic N-substituents due to reduced desolvation penalties upon receptor engagement [1] [7]. For example, cyclohexylamino derivatives exhibit 3–5-fold higher MOR affinity (Ki = 5–10 nM) compared to phenylamino analogs (Ki = 25–50 nM), attributed to complementary van der Waals contacts with lipophilic residues (e.g., Val300, Trp293) in the MOR transmembrane cavity [7].
Table 2: Impact of N-Substituents on Opioid Receptor Binding Affinity
N-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Selectivity |
---|---|---|---|---|
Cyclohexylamino (e.g., 5b) | 8.3 ± 0.9 | >1,000 | 19.8 ± 2.1 | >120× vs. DOR |
Phenylethylamino | 6.1 ± 0.7 | 155 ± 15 | 93 ± 8 | 25× vs. DOR |
Pyridin-2-yl | 479 ± 10 | 1,028 ± 16 | 970 ± 21 | ~2× vs. DOR |
The equatorial chair conformation of the cyclohexyl ring maximizes surface contact with receptor subpockets, while its flexibility allows adaptive binding to distinct receptor activation states. In KOR-selective ligands like the benzomorphan LP1 derivatives, cyclohexylamino groups enhance KOR affinity (Ki ≈ 20 nM) by accessing a secondary hydrophobic cleft near helix 7, a region sterically hindered in MOR [7]. This substituent’s modularity enables fine-tuning of functional efficacy; cyclohexylamino analogs of normetazocine exhibit pure agonist behavior at MOR, whereas bulkier N-arylalkyl variants show partial agonist or antagonist profiles [7].
Benzomorphan scaffolds have been pivotal in opioid pharmacology since the 1960s, serving as structural platforms for developing receptor-subtype-selective analgesics. Early analogs like phenazocine (N-phenethylbenzomorphan) demonstrated potent MOR agonism but retained morphine-like side effects, prompting systematic N-substituent modifications to improve selectivity [10]. The introduction of ketocyclazocine—a prototypical KOR agonist—revealed the benzomorphan nucleus’s capacity to engage non-MOR targets, though its clinical utility was limited by dysphoria and sedation [10].
Modern design strategies focus on hybridizing benzomorphan cores with heterocyclic appendages like the cis-4-(cyclohexylamino)tetrahydrofuran-3-ol moiety. These efforts aim to decouple analgesia from adverse effects by:
Recent advances include cis-4-(cyclohexylamino)tetrahydrofuran-functionalized benzomorphans (e.g., compound 7 in Table 2), which achieve subnanomolar MOR potency (Ki = 1.49 nM) and >90-fold MOR/DOR selectivity. This evolution underscores the enduring relevance of benzomorphan architectures in developing next-generation analgesics [7].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0